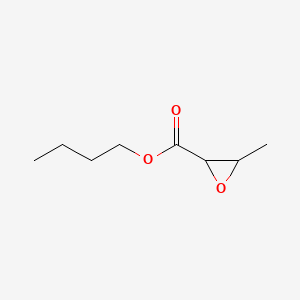

Butyric acid, 2,3-epoxy-, butyl ester

Description

Properties

IUPAC Name |

butyl 3-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-10-8(9)7-6(2)11-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYWLBRCOSLRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1C(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906098 | |

| Record name | Butyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-34-8 | |

| Record name | 2,3-Epoxbutyl 2,3-epoxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-EPOXBUTYL 2,3-EPOXYBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J8O32Z8PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Butyric acid, 2,3-epoxy-, butyl ester is extensively used in scientific research due to its reactivity and versatility:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It is employed in the development of pharmaceuticals, including inhibitors and therapeutic agents.

Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which butyric acid, 2,3-epoxy-, butyl ester exerts its effects involves its reactivity with various biological and chemical targets:

Molecular Targets: The epoxy group can react with nucleophiles, leading to the formation of new chemical bonds.

Pathways Involved: The compound can participate in metabolic pathways, influencing the synthesis and breakdown of other molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Butyl Butyrate (Butanoic Acid Butyl Ester)

- Structure : Straight-chain ester without epoxy substitution.

- Properties: Volatility: Minimal volatility, as noted for butyl esters in general . Synthesis: Produced via esterification of butyric acid and 1-butanol, achieving yields up to 84% under enzymatic catalysis . Applications: Key aroma component in apples and fermented products; derived from fatty acid metabolism pathways .

Butyl 3-Hydroxybutyrate

- Structure : Contains a hydroxyl group at the 3-position instead of an epoxy group.

- Properties :

Butyric Acid Tridecyl Ester and Neopentyl Ester

- Structure : Long-chain (tridecyl) or branched (neopentyl) ester groups.

- Properties :

2-Methyl-Butanoic Acid Butyl Ester

- Structure : Branched methyl group at the 2-position of the acid chain.

- Applications: Dominant aroma compound in apples, synthesized via amino acid metabolism .

Key Physicochemical Differences

Reactivity and Stability

- Epoxy Group Reactivity: The 2,3-epoxy moiety in the target compound is prone to ring-opening reactions, which could be exploited in polymer chemistry or pharmaceutical synthesis. This contrasts with non-epoxy esters like butyl butyrate, which are more stable under neutral conditions .

- Enzymatic Interactions: Butyric acid esters with hydroxyl or methyl branches (e.g., 2-methyl-butanoic acid butyl ester) are metabolized via specific pathways in microorganisms, as seen in Baijiu fermentation . The epoxy variant may exhibit unique interactions due to its electrophilic epoxy ring.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing butyric acid, 2,3-epoxy-, butyl ester, and how do reaction conditions influence epoxidation efficiency?

- Methodological Answer : The synthesis of epoxy esters typically involves epoxidation of unsaturated precursors (e.g., 2,3-epoxybutyric acid derivatives) using peracid catalysts like meta-chloroperbenzoic acid (mCPBA). Reaction parameters such as temperature (20–40°C), solvent polarity (e.g., dichloromethane vs. ethyl acetate), and stoichiometric ratios of peracid to alkene precursor critically affect epoxidation yields. For example, excess mCPBA (1.2–1.5 equivalents) is often required to minimize side reactions like ring-opening . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the epoxy ester from unreacted precursors.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : A combination of gas chromatography (GC) with flame ionization detection and nuclear magnetic resonance (NMR) spectroscopy is standard. GC retention indices on non-polar columns (e.g., SE-30) can confirm purity by comparing retention times to known standards . For structural validation, H NMR should reveal characteristic epoxy proton signals at δ 3.1–3.5 ppm (multiplet for the oxirane ring) and ester carbonyl resonance at δ 170–175 ppm in C NMR. Mass spectrometry (EI-MS) can further confirm molecular ion peaks (e.g., [M+H] at m/z 172 for the ester moiety) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Hydrolytic stability assays involve incubating the compound in buffered solutions (pH 2–12) at 25–50°C. Sampling at timed intervals (e.g., 0, 24, 48 hours) followed by GC or LC-MS analysis quantifies degradation products like 2,3-dihydroxybutyric acid. Pseudo-first-order kinetics models can estimate half-lives, with acidic conditions (pH < 4) typically accelerating epoxide ring-opening via acid-catalyzed mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic ring-opening reactions, and how can regioselectivity be controlled?

- Methodological Answer : Epoxide ring-opening proceeds via SN2 mechanisms, where nucleophiles (e.g., amines, thiols) attack the less substituted oxirane carbon. Density functional theory (DFT) calculations can model transition states to predict regioselectivity. Experimental validation involves reacting the epoxy ester with substituted anilines in aprotic solvents (e.g., DMF) at 60°C, monitoring product ratios via H NMR. Steric and electronic factors dominate: electron-deficient nucleophiles favor attack at the more substituted carbon .

Q. How do temperature and solvent polarity influence the polymerization kinetics of this compound in copolymer systems?

- Methodological Answer : Polymerization studies require differential scanning calorimetry (DSC) to monitor exothermic peaks during thermal curing (e.g., 80–120°C). Solvent effects are tested using dielectric constant (ε) gradients (e.g., toluene [ε=2.4] vs. DMSO [ε=47]). Rate constants (k) derived from Arrhenius plots reveal activation energies. Polar solvents stabilize transition states, accelerating propagation but potentially reducing crosslinking density .

Q. What strategies resolve contradictions in reported catalytic efficiencies for epoxide functionalization across literature studies?

- Methodological Answer : Meta-analyses of published data should account for variables like catalyst loading (mol%), substrate purity, and reaction scale. For example, discrepancies in palladium-catalyzed cross-coupling yields may arise from trace moisture in solvents. Replicating key studies under controlled conditions (e.g., anhydrous toluene, <10 ppm HO) with rigorous in situ monitoring (e.g., IR spectroscopy for carbonyl intermediates) can isolate confounding factors .

Q. How can computational models predict the environmental fate of this compound in aquatic systems?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using software like EPI Suite estimate biodegradation half-lives (e.g., BIOWIN3) and octanol-water partition coefficients (log K). Experimental validation involves OECD 301F ready biodegradability tests: incubate with activated sludge, measure CO evolution via titrimetry. Hydrophobic esters (log K >3) often exhibit low aqueous solubility, necessitating cosolvents (e.g., acetone) in test media .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the design of experiments involving this compound in multi-step organic syntheses?

- Methodological Answer : Retrosynthetic analysis, guided by Corey’s principles, deconstructs target molecules into synthons. For epoxy esters, disconnections focus on esterification (e.g., coupling butanol with 2,3-epoxybutyric acid) and epoxidation steps. Factorial design (e.g., 2 designs) optimizes variables like catalyst type (e.g., Ti(OiPr) vs. VO(acac)) and reaction time .

Q. How do researchers integrate this compound into theoretical studies of epoxy resin structure-property relationships?

- Methodological Answer : Molecular dynamics (MD) simulations correlate epoxy ester chain length with thermomechanical properties. For example, coarse-grained models predict glass transition temperatures (T) by varying crosslink density. Experimental validation involves dynamic mechanical analysis (DMA) of cured resins, comparing storage modulus (E’) profiles to simulation outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.